Lacidipine

Description

This compound is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity. Due to its long duration of action, this compound does not lead to reflex tachycardia. It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure. Compared to other dihydropyridine calcium antagonists, this compound exhibits a greater antioxidant activity which may confer potentially beneficial antiatherosclerotic effects. This compound is a highly lipophilic molecule that interacts with the biological membranes. Through radiotracer analysis, it was determined that this compound displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout. When visualized by small-angle X-ray diffraction with angstrom resolution to examine its location within the membranes, this compound was found deep within the membrane's hydrocarbon core. These results may explain the long clinical half-life of this compound. In randomised, well-controlled trials, administration of daily single-dose this compound ranging from 2-6 mg demonstrated comparable antihypertensive efficacy similar to that of other long-acting dihydropyridine calcium antagonists, thiazide diuretics, atenolol (a beta-blocker) and enalapril (an ACE inhibitor). It is available as once-daily oral tablets containing 2 or 4 mg of the active compound commonly marketed as Lacipil or Motens. It is not currently FDA-approved.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 2 investigational indications.

Properties

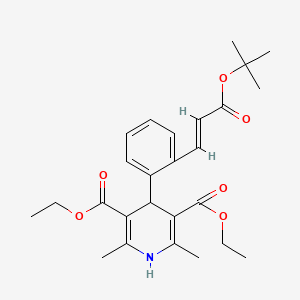

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046429 | |

| Record name | Lacidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-78-4 | |

| Record name | Lacidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacidipine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lacidipine on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms by which lacidipine, a dihydropyridine (B1217469) calcium channel blocker, exerts its effects on vascular smooth muscle. It includes quantitative data, experimental methodologies, and visual representations of key pathways.

Primary Mechanism of Action: L-type Calcium Channel Blockade

This compound's principal mechanism of action is the selective inhibition of L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[1] These channels are crucial for regulating the influx of extracellular calcium (Ca2+), a key trigger for smooth muscle contraction.[1][2]

Under normal physiological conditions, depolarization of the vascular smooth muscle cell membrane opens L-type calcium channels, leading to an influx of Ca2+.[2] This increase in intracellular Ca2+ concentration initiates a cascade of events culminating in vasoconstriction:

-

Ca2+ binds to calmodulin.[2]

-

The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[2]

-

MLCK phosphorylates the myosin light chains.[2]

-

Phosphorylation enables the interaction between myosin heads and actin filaments, resulting in muscle contraction and vasoconstriction.[2]

This compound, by blocking these L-type calcium channels, reduces the influx of Ca2+ into the vascular smooth muscle cells.[1] This inhibition leads to a decrease in intracellular Ca2+ levels, reduced MLCK activity, and subsequent relaxation of the vascular smooth muscle, a process known as vasodilation.[1] The dilation of blood vessels lowers peripheral vascular resistance, thereby reducing blood pressure.[1]

This compound exhibits a high degree of vascular selectivity, meaning it has a more potent effect on the calcium channels in vascular smooth muscle compared to those in cardiac tissue.[3][4] The concentrations of this compound required to produce negative inotropic effects on the heart are approximately 100 times higher than those needed to antagonize calcium-induced contractions in vascular smooth muscle.[3]

This compound, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[5][6] It is proposed that this compound preferentially binds to the inactivated state of the calcium channel.[7][8][9][10] This voltage-dependent interaction means that this compound's blocking effect is more pronounced in depolarized cells, such as those found in vascular smooth muscle.[8] The binding of this compound is competitive and can be allosterically modulated by other calcium channel blockers like verapamil (B1683045) and diltiazem.[5]

The slow onset and long duration of action of this compound are attributed to its unique binding kinetics.[5] The association and dissociation of this compound from its receptor are significantly slower compared to other dihydropyridines like isradipine.[5]

Role of Physicochemical Properties

This compound's distinct pharmacokinetic profile is heavily influenced by its high lipophilicity.[1][10][11] This property allows the drug to readily partition into the lipid bilayer of cell membranes.[11][12]

It is hypothesized that this compound reaches its receptor binding site on the calcium channel via a two-step process:

-

The drug first accumulates in the cell membrane's lipid bilayer.[10][12]

-

It then diffuses laterally within the membrane to access the calcium channel receptor.[10][12]

This membrane partitioning acts as a depot, contributing to this compound's slow onset and prolonged duration of action.[5][12] Studies using radiotracer analysis have confirmed this compound's high membrane partition coefficient and slow washout rate from membranes.[11][13] Small-angle X-ray diffraction has shown that this compound resides deep within the membrane's hydrocarbon core.[10][13]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the calcium-dependent contraction pathway in vascular smooth muscle.

A common experimental workflow to assess the effect of this compound involves measuring intracellular calcium concentrations in vascular smooth muscle cells.

Quantitative Data

The potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Preparation | Value | Reference(s) |

| IC50 (K+-evoked contraction) | Rat | Aorta | 0.09 nM | [8] |

| IC50 (K+-evoked 45Ca2+ influx) | Rat | Aorta | 0.11 nM | [8] |

| IC50 (K+-stimulated Ca2+ increase) | Rat | A7r5 vascular smooth muscle cells | 2.76 nM | [12] |

Table 2: Comparative IC50 Values for K+-stimulated Ca2+ Increase in A7r5 Cells

| Compound | IC50 (nM) | Reference(s) |

| This compound | 2.76 | [12] |

| Nitrendipine | 3.81 | [12] |

| Amlodipine (B1666008) | 4.56 | [12] |

| Nifedipine | 10.08 | [12] |

Detailed Experimental Protocols

-

Cell Culture: A7r5 vascular smooth muscle cells are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with the fluorescent Ca2+ indicator, fura-2 (B149405) acetoxymethyl ester (fura-2 AM).[12]

-

Drug Incubation: The cells are exposed to varying concentrations of this compound or other dihydropyridines for a specified period (e.g., 3 minutes) before stimulation.[12]

-

Depolarization: Cellular depolarization is induced by adding a high concentration of potassium chloride (e.g., 150 mM KCl).[12]

-

Fluorescence Measurement: The change in intracellular free Ca2+ is measured using a spectrophotometer by monitoring the fluorescence of fura-2.[12]

-

Data Analysis: The concentration of the drug that inhibits 50% of the K+-stimulated increase in cytosolic free Ca2+ (IC50) is calculated.[12]

-

Tissue Preparation: Thoracic aortas are isolated from rats and prepared as helical strips.

-

Contraction Studies: The aortic strips are mounted in an organ bath containing a physiological salt solution. Contractions are induced by a high K+ solution (e.g., 100 mM K+). The inhibitory effect of different concentrations of this compound on these contractions is measured to determine the IC50.[8]

-

45Ca2+ Influx Studies: Aortic strips are incubated with 45Ca2+ in the presence or absence of this compound. The influx of 45Ca2+ is stimulated by a high K+ solution. The amount of radioactivity taken up by the tissue is measured to determine the effect of this compound on Ca2+ influx.[8]

Additional Mechanisms and Effects

Beyond its primary role as a calcium channel blocker, this compound has been reported to possess other potentially beneficial properties.

-

Antioxidant Activity: this compound has demonstrated antioxidant properties, which may contribute to its cardiovascular protective effects beyond blood pressure reduction.[1][3][14][15]

-

Endothelial Function: Some studies suggest that this compound may improve endothelial function.[16][17]

Conclusion

The core mechanism of action of this compound on vascular smooth muscle is the potent and selective blockade of L-type voltage-gated calcium channels. This action is characterized by slow binding kinetics and is significantly influenced by the drug's high lipophilicity, which allows for its accumulation and prolonged presence within the cell membrane. These properties collectively contribute to its effective and long-lasting antihypertensive effects. Further research into its antioxidant and endothelial-protective effects may reveal additional therapeutic benefits.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 3. Pharmacology of this compound, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with its receptor binding site supports a slow onset and long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics of L-type calcium channel blockade by this compound in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional interaction of this compound with calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics of L-type calcium channel blockade by this compound in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ca2+ channel blocking activity of this compound and amlodipine in A7r5 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular interaction between this compound and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Evidence that this compound at nonsustained antihypertensive doses activates nitrogen monoxide system in the endothelium of salt-loaded Dahl-S rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lacidipine in the Modulation of L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine is a third-generation dihydropyridine (B1217469) (DHP) calcium channel blocker characterized by its high lipophilicity, slow onset, and long duration of action.[1][2] It exhibits significant vascular selectivity, making it a potent antihypertensive agent with a reduced incidence of reflex tachycardia.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with voltage-gated L-type calcium channels (LTCCs). It summarizes key quantitative data, details the experimental protocols used for its characterization, and illustrates the associated molecular pathways and experimental workflows.

Introduction to this compound and L-type Calcium Channels

This compound is a highly specific and potent calcium antagonist that primarily targets L-type calcium channels (CaV1.2) in vascular smooth muscle.[5][6] These channels are crucial for regulating the influx of extracellular calcium (Ca2+) into smooth muscle cells, a key step in initiating vasoconstriction.[7][8] By blocking these channels, this compound inhibits transmembrane Ca2+ influx, leading to the relaxation of vascular smooth muscle, dilation of peripheral arterioles, and a subsequent reduction in blood pressure.[6][7] A distinguishing feature of this compound is its high lipid solubility, which contributes to its accumulation in the cell membrane and its slow dissociation from the channel, underpinning its prolonged therapeutic effect.[1][3]

Mechanism of Action: Interaction with L-type Calcium Channels

This compound, like other dihydropyridines, binds to the α1 subunit of the L-type calcium channel.[6] Its action is voltage-dependent, showing a higher affinity for the inactivated state of the channel.[5][9] This state-dependent binding means that this compound is more effective in depolarized tissues, such as the smooth muscle of blood vessels, compared to normally polarized cardiac tissues, which contributes to its vascular selectivity.[4] The slow association and dissociation kinetics of this compound at its receptor binding site are fundamental to its slow onset of action and long-lasting antihypertensive effects.[1][10]

Signaling Pathway of this compound-Mediated Vasodilation

The binding of this compound to the L-type calcium channel initiates a cascade of events culminating in vasodilation. The following diagram illustrates this pathway.

Caption: this compound's mechanism leading to vasodilation.

Quantitative Data on this compound's Interaction with L-type Calcium Channels

The potency and binding characteristics of this compound have been quantified through various in vitro studies. The following tables summarize key parameters.

Table 1: Inhibitory Potency of this compound

| Parameter | Tissue/Cell Type | Value | Reference |

| IC₅₀ (K⁺-evoked contraction) | Rat Aorta | 0.09 nM | [5] |

| IC₅₀ (K⁺-evoked ⁴⁵Ca²⁺ influx) | Rat Aorta | 0.11 nM | [5] |

| IC₅₀ (K⁺-stimulated Ca²⁺ increase) | A7r5 Vascular Smooth Muscle Cells | 2.76 nM | [8] |

Table 2: Radioligand Binding Parameters for [³H]-Lacidipine

| Parameter | Tissue | Value | Reference |

| Kᴅ (Dissociation Constant) | Rat Aorta Membranes | 23 ± 2.6 pM | [3] |

| Bₘₐₓ (Maximal Binding Sites) | Rat Aorta Membranes | 380 ± 21 fmol/mg protein | [3] |

| Kᴅ (Dissociation Constant) | Rat Ileum Membranes | 23 ± 3.1 pM | [3] |

| Bₘₐₓ (Maximal Binding Sites) | Rat Ileum Membranes | 790 ± 60 fmol/mg protein | [3] |

Table 3: Kinetic Parameters of this compound Binding

| Parameter | Method | Value | Reference |

| k₋₁ (Dissociation Rate Constant) | Functional Assay (Rat Aorta) | 0.031 min⁻¹ | [3] |

| k₁ (Association Rate Constant) | Functional Assay (Rat Aorta) | 2.70 x 10⁸ M⁻¹ min⁻¹ | [3] |

| k₋₁ (Dissociation Rate Constant) | Radioligand Assay (Rat Ileum) | 0.0257 min⁻¹ | [3] |

Experimental Protocols

The characterization of this compound's interaction with L-type calcium channels relies on established experimental techniques. Detailed methodologies for two key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of L-type calcium currents (ICa,L) across the cell membrane of isolated cells, such as ventricular myocytes or vascular smooth muscle cells.[9][11]

Objective: To determine the effect of this compound on the amplitude and kinetics of ICa,L.

Methodology:

-

Cell Preparation:

-

Isolate single vascular smooth muscle cells or cardiomyocytes using enzymatic digestion.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

-

Mount the coverslip onto the recording chamber of an inverted microscope.

-

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate ICa,L, Na⁺ and K⁺ channel blockers (e.g., Tetrodotoxin and Cesium) are often added.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal with the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and compensate for cell capacitance and series resistance.

-

-

Voltage Protocol and Data Acquisition:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to activate L-type calcium channels and record the resulting inward current.

-

Establish a stable baseline recording of ICa,L.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record ICa,L at steady-state for each this compound concentration to determine the dose-dependent inhibition.

-

Caption: Workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assay

This assay is used to quantify the binding affinity (Kᴅ) and density of binding sites (Bₘₐₓ) for this compound on its target receptor.[3][10][12]

Objective: To determine the Kᴅ and Bₘₐₓ of [³H]-lacidipine in a target tissue membrane preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., rat aorta) in a cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay (Saturation Experiment):

-

Set up a series of tubes or a 96-well plate.

-

To each tube/well, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add increasing concentrations of radiolabeled [³H]-lacidipine.

-

For each concentration, prepare a parallel set of tubes/wells that also contain a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine) to determine non-specific binding.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each [³H]-lacidipine concentration.

-

Plot specific binding against the concentration of [³H]-lacidipine.

-

Analyze the resulting saturation curve using non-linear regression (e.g., Scatchard analysis) to determine the Kᴅ and Bₘₐₓ values.

-

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound's efficacy as an antihypertensive agent is rooted in its specific and potent modulation of L-type calcium channels in vascular smooth muscle. Its unique pharmacokinetic profile, characterized by high lipophilicity and slow binding kinetics, results in a sustained and well-tolerated reduction in blood pressure. The quantitative data derived from electrophysiological and radioligand binding studies provide a clear picture of its high affinity and potency. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the nuanced interactions of dihydropyridines with their molecular targets, aiding in the development of future cardiovascular therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, isradipine and this compound, with calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional interaction of this compound with calcium channels in vascular smooth muscle [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics of L-type calcium channel blockade by this compound in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of this compound with its receptor binding site supports a slow onset and long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

The Antioxidant Properties of Lacidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the management of hypertension. Beyond its established role in blood pressure regulation, a growing body of evidence highlights its significant antioxidant properties.[1][2][3] This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented is intended to support further research and drug development efforts in leveraging this compound's antioxidant potential for broader therapeutic applications.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous cardiovascular and neurodegenerative diseases.[4][5] this compound's lipophilic nature allows for high membrane partition, potentially contributing to its antioxidant effects within the cellular environment.[6] Studies have demonstrated that this compound possesses antioxidant activity that is not only comparable to that of vitamin E but also greater than some other dihydropyridine calcium antagonists.[1][7] This guide delves into the mechanisms and experimental evidence supporting these claims.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: this compound has been shown to directly quench several radical species, contributing to the reduction of oxidative stress.[1]

-

Modulation of Endogenous Antioxidant Enzymes: this compound treatment has been associated with an increase in the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6]

-

Inhibition of Oxidative Stress Markers: The drug has been shown to reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[6]

-

Regulation of Signaling Pathways: this compound influences cellular signaling pathways involved in the response to oxidative stress, notably the CXCR7/P38/C/EBP-β pathway.[6]

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in various in vivo and in vitro studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Oxidative Stress Markers in Spontaneously Hypertensive Rats (SHRs)

| Marker | Treatment Group | Result | Reference |

| Malondialdehyde (MDA) | This compound (3 mg/kg/d for 4 weeks) | Significantly reduced serum MDA levels compared to the control group. | [6] |

| Superoxide Dismutase (SOD) | This compound (3 mg/kg/d for 4 weeks) | Significantly increased serum SOD levels compared to the control group. | [6] |

| Glutathione (GSH) | This compound (3 mg/kg/d for 4 weeks) | Significantly increased serum GSH levels compared to the control group. | [6] |

Table 2: Effect of this compound on Oxidative Stress in H₂O₂-Stimulated Endothelial Cells (ECs)

| Marker | Treatment Group | Result | Reference |

| Mitochondrial ROS Production | This compound pre-treatment | Significantly suppressed H₂O₂-induced mitochondrial ROS production. | [2] |

| NADPH Activity | This compound pre-treatment | Significantly suppressed H₂O₂-induced NADPH activity. | [2] |

| Malondialdehyde (MDA) | This compound pre-treatment | Significantly suppressed H₂O₂-induced MDA levels. | [2] |

| Superoxide Dismutase (SOD) | This compound pre-treatment | Significantly higher SOD levels compared to the H₂O₂-only group. | [2] |

| Glutathione (GSH) | This compound pre-treatment | Significantly higher GSH levels compared to the H₂O₂-only group. | [2] |

Note: Specific IC50 values for this compound from direct chemical antioxidant assays such as DPPH, ABTS, and ORAC were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies employed in the studies cited above to investigate the antioxidant properties of this compound.

In Vivo Study in Spontaneously Hypertensive Rats (SHRs)

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) were used as a model for hypertension-related oxidative stress.

-

Treatment: Rats in the treatment group received this compound intragastrically at a dose of 3 mg/kg/day for 4 weeks. The control group received physiologic saline.

-

Sample Collection: After the treatment period, blood samples were collected to measure serum levels of MDA, SOD, and GSH.

-

Biochemical Analysis:

-

MDA, SOD, and GSH Levels: Measured using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vitro Study in Endothelial Cells (ECs)

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.

-

Oxidative Stress Induction: Oxidative stress was induced by treating the cells with hydrogen peroxide (H₂O₂).

-

This compound Treatment: Cells were pre-treated with this compound before the addition of H₂O₂.

-

Measurement of Mitochondrial ROS:

-

Assay: Intracellular ROS levels were assessed using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA).

-

Procedure: Cells were incubated with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Detection: The fluorescence intensity was measured by flow cytometry.

-

-

Measurement of NADPH Activity: NADPH activity was measured using a specific assay kit as per the manufacturer's protocol.

-

Measurement of MDA, SOD, and GSH: The levels of these markers in the cell culture supernatant were quantified using ELISA assays.

-

Cell Viability Assay:

-

Assay: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay.

-

Procedure: CCK-8 solution was added to the cell cultures, and the absorbance was measured at 450 nm after a 2-hour incubation.

-

Signaling Pathways and Visualizations

This compound's antioxidant effects are, in part, mediated by its influence on specific cellular signaling pathways.

CXCR7/P38/C/EBP-β Signaling Pathway

This compound has been shown to protect endothelial cells from oxidative stress, inflammation, and senescence through the regulation of the CXCR7/P38/C/EBP-β signaling pathway.[6] this compound treatment leads to an elevation of CXCR7 expression, which in turn suppresses the phosphorylation of p38 MAPK and the expression of C/EBP-β. This cascade ultimately results in the downregulation of NADPH oxidases (NOX1 and NOX2), key enzymes in ROS production.

Caption: this compound's regulation of the CXCR7/P38/C/EBP-β pathway.

General Experimental Workflow for Assessing Antioxidant Properties

The following diagram illustrates a typical workflow for investigating the antioxidant properties of a compound like this compound in a cell-based model.

Caption: A general workflow for in vitro antioxidant assessment.

Conclusion and Future Directions

This compound demonstrates notable antioxidant properties that complement its primary antihypertensive function. The available data strongly suggest its potential to mitigate oxidative stress through direct radical scavenging and modulation of endogenous antioxidant systems and signaling pathways. However, to fully elucidate its antioxidant profile, further research is warranted. Specifically, studies employing a broader range of direct antioxidant assays (DPPH, ABTS, ORAC) are needed to establish a comprehensive quantitative profile, including IC50 values. Furthermore, investigating the potential role of the Nrf2/ARE pathway, a master regulator of the antioxidant response, in this compound's mechanism of action could unveil additional therapeutic avenues. A deeper understanding of these aspects will be crucial for the strategic development of this compound for conditions where oxidative stress is a key pathological component.

References

- 1. This compound: a dihydropyridine calcium antagonist with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology of this compound, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf2 for cardiac protection: pharmacological options against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway [frontiersin.org]

- 7. mdpi.com [mdpi.com]

The Neuroprotective Potential of Lacidipine: A Technical Guide for Researchers

An In-depth Examination of Mechanisms, Preclinical Evidence, and Experimental Protocols

Executive Summary

Lacidipine, a dihydropyridine-class L-type calcium channel blocker (CCB), is a widely prescribed antihypertensive agent. Beyond its cardiovascular applications, a growing body of preclinical evidence highlights its significant neuroprotective potential. This technical guide synthesizes the current research on this compound's mechanisms of action in the central nervous system, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways involved. The primary neuroprotective functions of this compound appear to stem from its ability to restore calcium homeostasis, mitigate oxidative stress, and promote autophagy, positioning it as a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifactorial, extending beyond simple vasodilation and increased cerebral blood flow. The core mechanisms identified in research include the direct and indirect consequences of L-type calcium channel inhibition.

-

Regulation of Neuronal Calcium Homeostasis: The fundamental mechanism of this compound is the high-affinity, voltage-dependent blockade of L-type calcium channels (LTCCs).[1][2] In neurons, excessive calcium influx through LTCCs is a central event in excitotoxicity, triggering downstream apoptotic cascades. By inhibiting this influx, this compound helps maintain intracellular calcium homeostasis, a critical factor for neuronal survival.[2] Its slow binding and dissociation kinetics may contribute to a long duration of action at the receptor level.[3]

-

Induction of Autophagy: A key pathway implicated in this compound's neuroprotective action is the induction of autophagy, the cellular process for clearing damaged organelles and misfolded protein aggregates. Studies suggest that L-type calcium channel antagonists can induce mTOR-independent autophagy.[4] By reducing intracellular calcium, this compound may activate AMP-activated protein kinase (AMPK), a critical energy sensor. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR), a primary suppressor of autophagy, and can directly activate the autophagy-initiating kinase ULK1, leading to the formation of autophagosomes and enhanced clearance of neurotoxic protein aggregates like α-synuclein or tau.[5][6]

-

Amelioration of Oxidative Stress: this compound has demonstrated potent antioxidant properties.[2][7] It can reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while restoring levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[7] This action helps protect neurons from oxidative damage, a common pathological feature in many neurodegenerative conditions and ischemic injury.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade for this compound-induced neuroprotection, focusing on the interplay between calcium channel blockade and the autophagy pathway.

Preclinical Evidence and Quantitative Data

This compound has been evaluated in several preclinical models of neurological disorders, demonstrating beneficial effects. The quantitative outcomes from these studies are summarized below.

Table 1: In Vivo Neuroprotective Effects of this compound in Animal Models

| Model | Species | This compound Dose (p.o.) | Key Quantitative Findings | Reference(s) |

| Focal Cerebral Ischemia (MCAO) | Rat | 1 and 3 mg/kg | - Improved low-Cerebral Blood Flow (CBF) from ~13 ml/100g/min to ~20 ml/100g/min. - Significantly reduced cerebral infarct size at 3 mg/kg. - Increased tissue ATP levels 6 hr after MCAO. | [8][9] |

| Transient Forebrain Ischemia | Rat | 0.3 and 1 mg/kg | - Significantly decreased the number of acidophilic (damaged) neurons in the hippocampal CA1 region. | [9] |

| Huntington's Disease Model (3-NPA) | Rodent | 1.0 mg/kg | - Showed potential anti-inflammatory and antioxidant effects, suggesting neuroprotection. | [10] |

| Endothelial Senescence & Injury | Spontaneously Hypertensive Rat (SHR) | 3 mg/kg/day | - Lowered blood pressure. - Suppressed P38 and C/EBP-β expression in aortic tissue. | [7] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Cell Model | Insult/Toxin | This compound Concentration | Key Quantitative Findings | Reference(s) |

| Human Aortic Endothelial Cells (HAECs) | H₂O₂ (Oxidative Stress) | Not specified | - Significantly ameliorated H₂O₂-impaired cell viability and migration. - Suppressed mitochondrial ROS production and MDA levels. - Restored SOD and GSH levels. | [7] |

| Human Aortic Endothelial Cells (HAECs) | LPS (Inflammation) | Not specified | - Notably improved LPS-impaired cell viability. - Significantly reduced LPS-induced apoptosis. - Reduced upregulation of NLRP3 and caspase-1. | [7] |

| Guinea-pig ventricular myocytes | N/A (Electrophysiology) | 0.1 µM | - Reduced L-type calcium current (ICa,L) to 66 ± 4% of control. | [1] |

Note: Specific IC50 values for this compound's neuroprotective effects are not widely reported; efficacy is typically demonstrated by significant improvement over a toxin-induced baseline at specified concentrations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general workflow for evaluating this compound's ability to protect neuronal cells from a toxin-induced insult, such as that from 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease pathology.

Experimental Workflow Diagram

Methodology:

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

This compound Pre-treatment:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free media to achieve final concentrations (e.g., 0.1, 1, 10 µM).

-

Remove the culture medium from the wells and replace it with media containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 2 to 4 hours.

-

-

Neurotoxin Induction (6-OHDA Model):

-

Prepare a fresh solution of 6-OHDA in serum-free medium. An IC50 concentration (often ~50-100 µM for 24h) should be determined empirically or based on literature.[11][12]

-

Add the 6-OHDA solution directly to the wells containing this compound. Also include a "toxin-only" control group.

-

Incubate the plate for 24 hours.[12]

-

-

Cell Viability Assessment (MTT Assay):

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Remove the medium from each well and add 100 µL of fresh serum-free medium plus 10 µL of the MTT stock solution.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[13]

-

Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

In Vivo Cerebral Ischemia Model (MCAO)

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a standard method for inducing focal cerebral ischemia to mimic human stroke.[14][15]

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animal (e.g., with isoflurane).

-

Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15]

-

-

Occlusion Procedure (Intraluminal Filament Technique): [14][16]

-

Ligate the distal ECA. Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce a silicone-coated monofilament (e.g., 4-0 nylon) through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes for transient ischemia.

-

During occlusion, monitor cerebral blood flow using Laser Doppler Flowmetry to confirm a significant drop ( >70%).

-

-

This compound Administration:

-

Reperfusion and Post-operative Care:

-

After the desired occlusion period, gently withdraw the filament to allow reperfusion. Suture the incision and allow the animal to recover.

-

-

Neurological and Histological Assessment:

-

At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).[8]

-

Euthanize the animal and perfuse the brain.

-

Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

-

Calculate the infarct volume as a percentage of the total hemisphere volume.

-

Biochemical Assays for Oxidative Stress

These assays are typically performed on brain homogenates from animal models or cell lysates from in vitro experiments.[17][18][19]

Methodology:

-

Sample Preparation: Homogenize brain tissue or lyse cells in an appropriate buffer on ice. Centrifuge to collect the supernatant for analysis.

-

Superoxide Dismutase (SOD) Activity Assay:

-

This assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine (B1682287) oxidase system.

-

The degree of inhibition is proportional to SOD activity. Read absorbance colorimetrically.

-

-

Catalase (CAT) Activity Assay:

-

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

-

The rate of decrease in H₂O₂ absorbance at 240 nm is directly proportional to the catalase activity in the sample.[20]

-

-

Glutathione (GSH) Assay:

-

Measures the level of reduced glutathione.

-

Commonly uses a reaction with DTNB (Ellman's reagent) to produce a yellow-colored product, which is quantified by measuring absorbance at ~412 nm.[19]

-

Future Directions and Conclusion

The existing research provides a strong foundation for the neuroprotective potential of this compound. Its established safety profile as an antihypertensive drug makes it an attractive candidate for drug repurposing in neurodegenerative disorders.[21] Future research should focus on:

-

Chronic Disease Models: Evaluating the long-term efficacy of this compound in transgenic mouse models of Alzheimer's and Parkinson's disease.

-

Target Engagement: Confirming the modulation of autophagy pathways (AMPK, mTOR, ULK1) in the brain following systemic this compound administration.

-

α-Synuclein Aggregation: Directly investigating whether this compound can inhibit the formation of α-synuclein oligomers and fibrils in vitro and in vivo, a key process in Parkinson's disease.[22]

-

Clinical Studies: Designing and conducting well-controlled clinical trials to assess whether this compound can slow cognitive decline or disease progression in patients with early-stage neurodegenerative diseases.

References

- 1. Characteristics of L-type calcium channel blockade by this compound in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Interaction of this compound with its receptor binding site supports a slow onset and long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Signaling Regulates Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of a calcium antagonist, this compound, on experimental focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effects of this compound, a new dihydropyridipine derivative, on various cerebral ischemia models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. MTT assay [protocols.io]

- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion | MDPI [mdpi.com]

- 16. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]

- 17. signosisinc.com [signosisinc.com]

- 18. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]

- 19. Association of antioxidant markers (SOD, GSH, NO, Catalase) with ischemic stroke severity and recovery outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Blood Catalase, Superoxide Dismutase, and Glutathione Peroxidase Activities in Alcohol- and Opioid-Addicted Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research Progress of α-Synuclein Aggregation Inhibitors for Potential Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Lacidipine's Anti-Atherosclerotic Effects Independent of Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely recognized for its antihypertensive properties. However, a growing body of evidence from preclinical and clinical studies demonstrates that this compound exerts significant anti-atherosclerotic effects that are independent of its blood pressure-lowering capabilities. These vasculoprotective actions are attributed to its direct effects on the cellular components of the arterial wall, including endothelial cells (ECs) and vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth overview of the core mechanisms underlying this compound's blood pressure-independent anti-atherosclerotic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

This compound's anti-atherosclerotic properties stem from a combination of effects on endothelial function, vascular smooth muscle cell proliferation, and oxidative stress.

Endothelial Protection and Functional Restoration

This compound plays a crucial role in preserving endothelial health by mitigating oxidative stress, inflammation, and cellular senescence. A key signaling pathway implicated in these protective effects is the CXCR7/P38/C/EBP-β pathway.[1] this compound has been shown to upregulate the expression of C-X-C Motif Chemokine Receptor 7 (CXCR7), which in turn suppresses the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and the downstream transcription factor CCAAT/enhancer-binding protein beta (C/EBP-β).[1] This modulation leads to a reduction in inflammatory and senescence markers.

Furthermore, this compound enhances endothelium-dependent vasodilation, an effect that persists even after withdrawal of the drug, suggesting a profound and lasting improvement in endothelial function.[2] This is partly attributed to its antioxidant properties, which increase the bioavailability of nitric oxide (NO).

Inhibition of Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells is a critical event in the development of atherosclerotic plaques. Oxidized low-density lipoprotein (ox-LDL) is a potent stimulus for VSMC proliferation. This compound has been demonstrated to inhibit ox-LDL-induced proliferation of human umbilical vein smooth muscle cells (HUVSMCs).[3] This anti-proliferative effect is associated with the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of the MAPK signaling pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2). While direct quantitative data for this compound's effect on ERK1/2 phosphorylation in VSMCs is limited, studies with other lipophilic dihydropyridines like lercanidipine (B1674757) strongly support this mechanism.[4]

Antioxidant Properties

This compound possesses intrinsic antioxidant activity, which is a key contributor to its vasculoprotective effects.[5][6] It has been shown to directly quench free radicals and inhibit lipid peroxidation in biological membranes.[6] In endothelial cells, this compound significantly suppresses mitochondrial ROS production induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1] This antioxidant action helps to preserve endothelial function and reduce the inflammatory responses that drive atherosclerosis.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the blood pressure-independent anti-atherosclerotic effects of this compound.

Table 1: Effects of this compound on Endothelial Cell Function and Survival

| Parameter | Cell Type | Treatment | Result | Reference |

| Cell Viability | Human Aortic Endothelial Cells (HAECs) | H₂O₂ vs. H₂O₂ + this compound | Significant increase in cell viability with this compound treatment. | [1] |

| Cell Migration | Human Aortic Endothelial Cells (HAECs) | H₂O₂ vs. H₂O₂ + this compound | Notable amelioration of impaired cell migration with this compound. | [1] |

| Mitochondrial ROS Production | Human Aortic Endothelial Cells (HAECs) | H₂O₂ vs. H₂O₂ + this compound | Significant suppression of ROS production with this compound. | [1] |

| Protein Expression of CXCR7 | Aortic tissues from Spontaneously Hypertensive Rats (SHRs) | Control vs. This compound (3 mg/kg/d for 4 weeks) | Significant elevation in CXCR7 expression with this compound. | [1] |

| Phosphorylation of p38 | Aortic tissues from Spontaneously Hypertensive Rats (SHRs) | Control vs. This compound (3 mg/kg/d for 4 weeks) | Suppression of p38 phosphorylation with this compound. | [1] |

Table 2: Effects of this compound on Vascular Smooth Muscle Cell Proliferation

| Parameter | Cell Type | Treatment | Result | Reference |

| Cell Proliferation (WST-1 assay) | Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | 50 µg/ml ox-LDL vs. 50 µg/ml ox-LDL + 30 µM this compound | 27% decrease in ox-LDL-induced proliferation with this compound. | [3] |

| Intracellular ROS Production | Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | 50 µg/ml ox-LDL vs. 50 µg/ml ox-LDL + 30 µM this compound | Inhibition of about two-thirds of ox-LDL-induced ROS production. | [3] |

Table 3: Clinical Evidence from the European this compound Study on Atherosclerosis (ELSA)

| Parameter | This compound Group | Atenolol Group | Reduction with this compound | p-value | Reference |

| Yearly Intima-Media Thickness (IMT) Progression Rate | 0.0087 mm/y | 0.0145 mm/y | 40% | 0.0073 | [7] |

| 4-Year CBMmax Progression (Intention-to-treat) | - | - | -0.0227 mm | <0.0001 | [7] |

| 4-Year CBMmax Progression (Completers) | - | - | -0.0281 mm | <0.0001 | [7] |

| 24-hour Ambulatory Blood Pressure Change (Systolic/Diastolic) | -7/-5 mm Hg | -10/-9 mm Hg | Smaller reduction | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Endothelial Cell Experiments

Human Aortic Endothelial Cells (HAECs) are cultured in Endothelial Growth Medium 2 (EGM-2) supplemented with 20% fetal bovine serum (FBS). For experiments, cells are pretreated with this compound at a specified concentration (e.g., 1 µM) for a designated time (e.g., 12 hours) prior to stimulation with an agonist such as H₂O₂ (e.g., 100 µM for 4 hours) to induce oxidative stress, bleomycin (B88199) (e.g., 20 µg/mL for 24 hours) to induce senescence, or lipopolysaccharides (LPS) (e.g., 1 µg/mL for 24 hours) to induce inflammation.

HAECs are seeded in 96-well plates at a density of 3,000 cells per well. Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated at 37°C for 2 hours. The absorbance at 450 nm is measured using a microplate reader.

Intracellular ROS levels are assessed using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA). Following treatment, HAECs are incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity is then measured by flow cytometry.

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CXCR7, p-p38, C/EBP-β, and β-actin as a loading control) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.

In Vitro Vascular Smooth Muscle Cell Proliferation Assay

Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) are cultured in smooth muscle cell growth medium. For proliferation assays, cells are seeded in 96-well plates and serum-starved for 24 hours to synchronize the cell cycle. Cells are then pretreated with various concentrations of this compound for 1 hour before stimulation with ox-LDL (e.g., 50 µg/ml) for a specified duration (e.g., 24-48 hours).

Cell proliferation is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA. Following treatment with this compound and ox-LDL, a BrdU labeling solution is added to the cells for the final 2-4 hours of incubation. The cells are then fixed, and the incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based format. The absorbance is read at 450 nm.

In Vivo Model of Atherosclerosis (Rabbit Collar-Induced Model)

Male New Zealand white rabbits are used. A non-constrictive, sterile silicone collar is placed around the common carotid artery to induce local turbulence and changes in shear stress, promoting the formation of an atherosclerotic lesion.

Rabbits are divided into a control group and a this compound-treated group. This compound is administered orally at a specified dose (e.g., 5 mg/kg/day) for a defined period (e.g., 3 weeks).

After the treatment period, the collared carotid arteries are perfusion-fixed, excised, and processed for histological analysis. Cross-sections of the artery are stained (e.g., with hematoxylin (B73222) and eosin), and the intima and media areas are measured using image analysis software. The intima-to-media ratio is calculated to quantify the extent of intimal thickening.

Ex Vivo Vascular Reactivity Studies

The thoracic aorta is excised from rabbits and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into rings of 3-5 mm in length.

Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

The rings are allowed to equilibrate under a resting tension. Endothelium-dependent relaxation is assessed by pre-contracting the rings with phenylephrine (B352888) and then measuring the relaxation response to cumulative concentrations of acetylcholine. Endothelium-independent relaxation is assessed using an NO donor like sodium nitroprusside.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound's blood pressure-independent anti-atherosclerotic effects.

Caption: this compound's Endothelial Protective Signaling Pathway.

Caption: this compound's Inhibition of VSMC Proliferation Pathway.

Conclusion

References

- 1. This compound Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized low-density lipoprotein increases the production of intracellular reactive oxygen species in endothelial cells: inhibitory effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound: a dihydropyridine calcium antagonist with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on vascular responses in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Lacidipine: A Technical Guide

An In-depth Exploration of the Discovery and Chemical Synthesis of a Key Dihydropyridine (B1217469) Calcium Channel Blocker

Lacidipine, a potent and long-acting dihydropyridine calcium channel blocker, has been a significant therapeutic agent in the management of hypertension since its introduction. This technical guide provides a comprehensive overview of its discovery by scientists at Glaxo Wellcome (now GlaxoSmithKline), its mechanism of action, and the evolution of its chemical synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Development: A Quest for Vascular Selectivity and Extended Duration

The journey to discover this compound was driven by the need for a second-generation dihydropyridine calcium antagonist with improved properties over existing therapies. The primary goals were to achieve high vascular selectivity, minimizing effects on cardiac tissue, and a prolonged duration of action to allow for once-daily dosing, thereby improving patient compliance. Research efforts at Glaxo Wellcome in the 1980s focused on modifying the dihydropyridine scaffold to enhance lipophilicity, a key factor in achieving a longer half-life.

This compound's unique cinnamate (B1238496) ester substituent at the meta-position of the phenyl ring is a critical feature that contributes to its high lipophilicity and membrane partitioning. This allows the molecule to accumulate in the lipid bilayer of vascular smooth muscle cells, from where it can slowly release and interact with the L-type calcium channels. This "membrane depot" effect is a cornerstone of its prolonged pharmacological action. The initial patent for this compound was filed in 1984, with its first medical use approved in 1991.

Mechanism of Action: Targeting L-Type Calcium Channels

This compound exerts its antihypertensive effect by selectively blocking the L-type voltage-gated calcium channels in vascular smooth muscle. The influx of extracellular calcium ions through these channels is a critical step in the process of smooth muscle contraction. By inhibiting this influx, this compound leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.

The signaling pathway for this compound's action is illustrated below:

Pharmacological Profile: Quantitative Insights

The preclinical evaluation of this compound revealed its high potency and vascular selectivity. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Tissue |

| IC₅₀ (K⁺-evoked contraction) | 0.09 nM | Rat | Aorta |

| IC₅₀ (K⁺-evoked ⁴⁵Ca²⁺ influx) | 0.11 nM | Rat | Aorta |

| Apparent pK₂ | 9.80 | Rabbit | Basilar Artery |

Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Route of Administration | ED₂₅ (mg/kg) |

| Oral | 0.19 |

| Intravenous | 0.006 |

Chemical Synthesis of this compound

The synthesis of this compound has evolved from the original multi-step process to more efficient one-pot methodologies. This section details both the initial patented synthesis and a later, improved approach.

Original Synthesis Pathway (U.S. Patent 4,801,599)

The initial synthesis of this compound, as described in U.S. Patent 4,801,599, involves a classical Hantzsch dihydropyridine synthesis. A key intermediate is (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester, which is then condensed with ethyl 3-aminocrotonate.

The overall synthetic scheme is as follows:

Facile One-Pot Synthesis

An improved, one-pot synthesis of this compound has been developed to overcome the limitations of the original method, such as the need for chromatographic purification and the handling of unstable intermediates. This process involves the in situ generation of the Wittig intermediate.

This streamlined approach offers a significantly higher overall yield of approximately 51%, compared to the roughly 24% yield from the corresponding ylide in the original method.

The workflow for the one-pot synthesis is depicted below:

Investigating the Anti-Cancer Properties of Lacidipine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a dihydropyridine (B1217469) calcium channel blocker traditionally used in the management of hypertension, has emerged as a compound of interest for its potential anti-cancer properties. This technical guide provides a comprehensive overview of the in vitro investigation of this compound's anti-neoplastic effects. It details the methodologies for key experiments, summarizes available quantitative data, and elucidates the signaling pathways implicated in its mechanism of action. This document is intended to serve as a resource for researchers in oncology and drug development, facilitating further exploration of this compound as a potential cancer therapeutic.

Introduction

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. This compound, a well-characterized L-type calcium channel blocker, has demonstrated anti-cancer potential in preclinical studies. Its established safety profile and long history of clinical use make it an attractive candidate for further investigation. This guide synthesizes the current understanding of this compound's in vitro anti-cancer activity, focusing on its effects on cancer cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms.

Effects on Cancer Cell Viability

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is a critical parameter in these assessments. While extensive IC50 data for this compound across a wide range of cancer cell lines is still emerging in the scientific literature, studies on other dihydropyridine calcium channel blockers provide valuable insights into the potential efficacy of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lercanidipine | SH-SY5Y | Neuroblastoma | 31.48 | [1] |

| Lercanidipine | PC3 | Prostate Cancer | 88.60 | [1] |

| Amlodipine (B1666008) | A431 | Epidermoid Carcinoma | 20-30 (induces G1 arrest) | [2] |

| Felodipine, Nimodipine, Nifedipine | - | - | Dose-dependent inhibition of tumor cell-induced platelet aggregation | [3] |

| Symmetric 1,4-DHPs (compounds 18, 19, 20) | HeLa | Cervical Adenocarcinoma | 3.6, 2.3, 4.1 | [4] |

| Symmetric 1,4-DHPs (compounds 18, 19, 20) | MCF-7 | Breast Carcinoma | 5.2, 5.7, 11.9 | [4] |

Note: This table includes data for other dihydropyridine calcium channel blockers to provide a comparative context for the potential efficacy of this compound. Specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. Studies suggest that dihydropyridine calcium channel blockers, including this compound, can induce apoptosis in cancer cells. This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

A study on the related dihydropyridine amlodipine in MDA-MB-231 breast cancer cells demonstrated a significant increase in caspase-3/7 activity at concentrations of 2.5-10 µM[5]. Furthermore, amlodipine treatment led to the downregulation of the anti-apoptotic protein Bcl-2 in both MDA-MB-231 and MCF-7 breast cancer cells[5]. Another dihydropyridine, lercanidipine, was also shown to induce dose-dependent increases in caspase-3 and caspase-8 activities in cancer cell lines[1]. This compound itself has been shown to attenuate TNF-α-induced apoptosis in cardiomyocytes through the inhibition of caspase-12 and caspase-3, suggesting a potential role for caspase modulation in its cellular effects[6].

Quantitative Apoptosis Data (Inferred from related compounds):

| Compound | Cell Line | Effect | Concentration | Reference |

| Amlodipine | MDA-MB-231 | Increased caspase-3/7 activity | 2.5-10 µM | [5] |

| Amlodipine | MDA-MB-231, MCF-7 | Downregulation of Bcl-2 | 1-10 µM | [5] |

| Lercanidipine | Various cancer cell lines | Dose-dependent increase in caspase-3 and -8 | Not specified | [1] |

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer drugs exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. Flow cytometry analysis is a standard technique used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

A study on the dihydropyridine amlodipine demonstrated that treatment of A431 epidermoid carcinoma cells with 20-30 µM of the drug for 24 hours induced a G1 phase cell cycle arrest[2]. This arrest was associated with a decrease in the phosphorylation of the retinoblastoma protein (pRB), reduced levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increased expression of the CDK inhibitor p21(Waf1/Cip1)[2]. These findings suggest that this compound may also mediate its anti-proliferative effects through the induction of cell cycle arrest.

Quantitative Cell Cycle Data (Inferred from a related compound):

| Compound | Cell Line | Effect | Concentration | Duration | Reference |

| Amlodipine | A431 | G1 phase accumulation | 20-30 µM | 24 hours | [2] |

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are likely mediated by its influence on various intracellular signaling pathways that regulate cell survival, proliferation, and death.

Calcium Signaling and Tryptophan Metabolism

A recent study has elucidated a novel mechanism for this compound's anti-tumor activity in breast cancer, linking it to the modulation of tryptophan metabolism[7]. This compound targets L-type calcium channels (CaV1.2/1.3), leading to the inhibition of the Pyk2-JAK1-calmodulin complex. This, in turn, suppresses the transcription of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism[7]. The inhibition of IDO1 by this compound promotes an anti-tumor immune response by activating effector T cells and incapacitating regulatory T cells (Tregs)[7][8].

Caption: this compound's Modulation of Tryptophan Metabolism.

MAPK and PI3K/Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer[9][10][11][12][13]. While direct evidence for this compound's effect on these pathways in cancer cells is still emerging, studies on other dihydropyridines suggest a likely involvement. For instance, amlodipine has been shown to downregulate the phosphorylation of ERK1/2 (a key component of the MAPK pathway) in MDA-MB-231 breast cancer cells[5]. Lercanidipine has also been reported to significantly inhibit MAPK signaling in cancer cells[1]. Given the structural and functional similarities among dihydropyridines, it is plausible that this compound exerts its anti-cancer effects, at least in part, by modulating the MAPK and PI3K/Akt/mTOR pathways.

Caption: Inferred Modulation of MAPK and PI3K/Akt/mTOR Pathways.

Autophagy

Autophagy is a cellular self-degradation process that can either promote cancer cell survival or contribute to cell death, depending on the cellular context[14][15]. The interplay between autophagy and apoptosis is complex, and its role in the anti-cancer activity of dihydropyridines is an area of active investigation. Key markers used to monitor autophagy include microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62). An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 levels are generally indicative of autophagy induction and flux[14]. The effect of this compound on these markers in cancer cells has yet to be fully elucidated.

Caption: Potential Involvement of this compound in Autophagy.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to investigate the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-